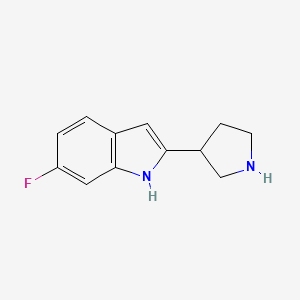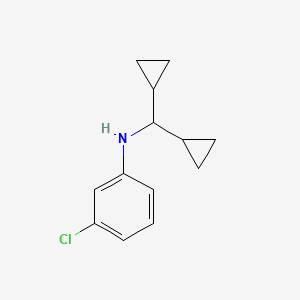
3-chloro-N-(dicyclopropylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-(dicyclopropylmethyl)aniline is an organic compound with the molecular formula C₁₃H₁₆ClN. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a dicyclopropylmethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(dicyclopropylmethyl)aniline typically involves the nucleophilic substitution of a haloarene. One common method is the reaction of 3-chloroaniline with dicyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality industrial-grade compounds .
化学反应分析
Types of Reactions
3-Chloro-N-(dicyclopropylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
科学研究应用
3-Chloro-N-(dicyclopropylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-chloro-N-(dicyclopropylmethyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in diverse chemical pathways, including substitution, oxidation, and reduction reactions .
相似化合物的比较
Similar Compounds
Dichloroanilines: Compounds with two chlorine atoms substituted on the aniline ring.
N-Methyl Aniline: Aniline derivative with a methyl group on the nitrogen atom.
3,5-Dimethyl Aniline: Aniline derivative with two methyl groups on the aromatic ring.
Uniqueness
3-Chloro-N-(dicyclopropylmethyl)aniline is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies .
属性
分子式 |
C13H16ClN |
|---|---|
分子量 |
221.72 g/mol |
IUPAC 名称 |
3-chloro-N-(dicyclopropylmethyl)aniline |
InChI |
InChI=1S/C13H16ClN/c14-11-2-1-3-12(8-11)15-13(9-4-5-9)10-6-7-10/h1-3,8-10,13,15H,4-7H2 |
InChI 键 |
MUJMTRMRBHFIDG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2CC2)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


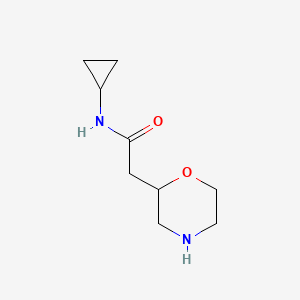
![[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]methanol](/img/structure/B13224648.png)

![5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid](/img/structure/B13224674.png)
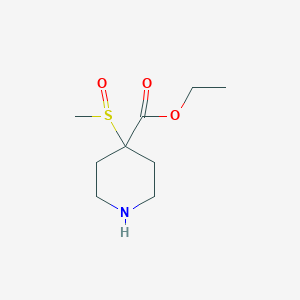
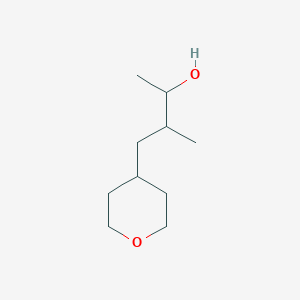
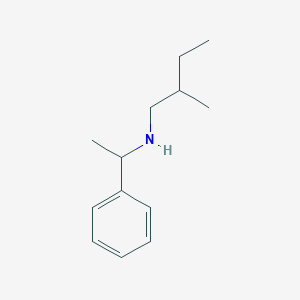
![{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13224702.png)
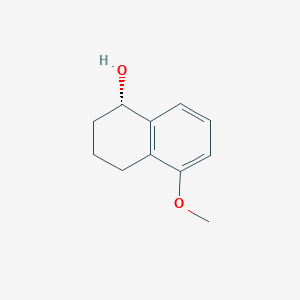
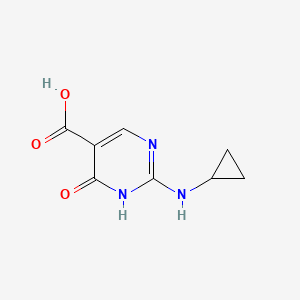
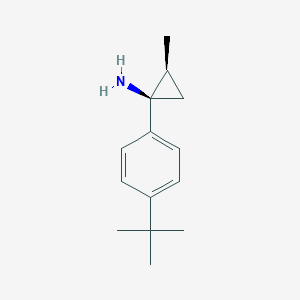
![1,6-Dimethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13224731.png)

